molecular formula C14H10ClN5O B5883772 [5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL](2-CHLOROPHENYL)METHANONE

[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL](2-CHLOROPHENYL)METHANONE

Cat. No.: B5883772
M. Wt: 299.71 g/mol
InChI Key: UHIWVKZCJPLNNG-UHFFFAOYSA-N
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Description

5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE: is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyridine and chlorophenyl groups enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Properties

IUPAC Name

(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-11-6-2-1-5-10(11)13(21)20-14(16)18-12(19-20)9-4-3-7-17-8-9/h1-8H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIWVKZCJPLNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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